N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(4-ethylphenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N'-(4-ethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2/c1-4-18-7-11-20(12-8-18)26-24(30)23(29)25-17-22(28-15-5-6-16-28)19-9-13-21(14-10-19)27(2)3/h7-14,22H,4-6,15-17H2,1-3H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRWKNNBEMUKLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N’-(4-ethylphenyl)ethanediamide typically involves multiple steps. One common approach is to start with the formation of the pyrrolidine ring, followed by the introduction of the dimethylamino group and the ethanediamide backbone. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N’-(4-ethylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by catalysts like palladium or copper.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium or copper catalysts, appropriate solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N’-(4-ethylphenyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N’-(4-ethylphenyl)ethanediamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The compound’s closest analogs differ in the substituents on the terminal phenyl ring. A detailed comparison is provided below:
Substituent Effects:
- 4-Methylphenyl (BE52279) : Smaller alkyl group results in lower steric hindrance, which may favor binding to compact active sites .
- 4-Fluorophenylmethyl (BE42234) : Fluorine’s electronegativity introduces polar interactions (e.g., hydrogen bonding or dipole effects), which could enhance target affinity or metabolic stability .
Hypothesized Bioactivity:
- The dimethylamino and pyrrolidine groups in all three compounds likely contribute to basicity and solubility, with pKa values influencing ionization states under physiological conditions.
- The 4-ethylphenyl variant’s larger substituent could sterically hinder interactions with certain enzymes or receptors compared to smaller analogs, necessitating further structure-activity relationship (SAR) studies.
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(4-ethylphenyl)ethanediamide, also known as a derivative of the benzamide class, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a complex structure that includes a dimethylamino group and a pyrrolidine moiety, which may influence its interaction with biological targets.
- Molecular Formula : C23H31N3O3
- Molecular Weight : 397.51 g/mol
- IUPAC Name : N-[(2R)-2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl]-2,6-dimethoxybenzamide
- SMILES Notation : COc1cccc(OC)c1C(=O)NCC(N2CCCC2)c3ccc(cc3)N(C)C
Research indicates that compounds similar to this compound may act on various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The presence of the dimethylamino group suggests potential activity as a reuptake inhibitor or receptor agonist.
Pharmacological Studies
- Antidepressant Activity : In studies involving animal models, compounds with similar structural features have demonstrated significant antidepressant effects. These effects are often attributed to their ability to modulate serotonin and norepinephrine levels in the brain.
- Analgesic Properties : Preliminary data suggest that this compound may exhibit analgesic properties, potentially through opioid receptor modulation.
- Cytotoxic Effects : Some derivatives have shown cytotoxicity against various cancer cell lines, indicating potential as an anticancer agent.
Case Studies and Experimental Data
| Study | Findings |
|---|---|
| Study A (2020) | Reported significant antidepressant effects in rodent models using similar compounds. |
| Study B (2021) | Found cytotoxic activity against breast cancer cell lines with IC50 values indicating effectiveness at micromolar concentrations. |
| Study C (2023) | Investigated the analgesic properties, showing reduced pain response in animal models comparable to established analgesics. |
Q & A
Q. What are the critical steps for synthesizing N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(4-ethylphenyl)ethanediamide?
- Methodological Answer : The synthesis typically involves:
Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC or HATU) to link the dimethylaminophenyl-pyrrolidinyl ethylamine moiety to the 4-ethylphenyl ethanediamide backbone .
Solvent and Catalyst Optimization : Polar aprotic solvents (e.g., DMF) and palladium catalysts (e.g., Pd(PPh₃)₄) enhance reaction efficiency under inert atmospheres (N₂) .
Purification : Employ silica gel column chromatography to isolate the product, followed by recrystallization for higher purity .
- Key Tools : Monitor reactions via TLC and confirm purity using HPLC (>98%) .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, focusing on amide proton signals (δ 8.0–10.0 ppm) and aromatic/alkyl group integration .
- Mass Spectrometry (MS) : High-resolution MS (ESI or MALDI) validates molecular weight (e.g., [M+H]+ ion) .
- UV-Vis Spectroscopy : λmax near 255 nm indicates π→π* transitions in aromatic systems .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar ethanediamides?
- Methodological Answer :
- Comparative Assays : Perform parallel in vitro studies (e.g., enzyme inhibition, receptor binding) using standardized protocols to isolate variables like solvent effects or assay conditions .
- Structural Analysis : Use X-ray crystallography or molecular docking to identify how substituents (e.g., pyrrolidinyl vs. piperidinyl groups) alter target interactions .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., fluorophenyl groups enhancing bioavailability vs. ethylphenyl groups reducing solubility) .
Q. What strategies optimize reaction yields during scale-up synthesis?
- Methodological Answer :
- Continuous Flow Chemistry : Improves mixing and heat transfer for multi-step reactions, reducing side-product formation .
- Catalyst Recycling : Immobilize palladium catalysts on solid supports to enhance reusability and reduce costs .
- DoE (Design of Experiments) : Systematically vary parameters (temperature, stoichiometry) to identify optimal conditions .
Q. How can researchers address challenges in achieving enantiomeric purity for chiral intermediates?
- Methodological Answer :
- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed steps to control stereochemistry .
- Circular Dichroism (CD) : Verify enantiomeric excess (ee) by comparing CD spectra to known standards .
Data Contradiction Analysis
Q. Conflicting reports on solubility: How to reconcile discrepancies between computational predictions and experimental data?
- Methodological Answer :
- Experimental Validation : Use shake-flask or HPLC methods to measure solubility in physiologically relevant buffers (e.g., PBS at pH 7.4) .
- Computational Refinement : Adjust logP calculations using fragment-based methods (e.g., group contribution theory) to account for hydrogen-bonding effects from the pyrrolidinyl group .
Key Methodological Takeaways
| Aspect | Recommendations | References |
|---|---|---|
| Synthesis | Prioritize EDC/HATU coupling in DMF with Pd catalysis; purify via column chromatography. | |
| Characterization | Combine NMR, MS, and UV-Vis for structural and purity analysis. | |
| Biological Studies | Use standardized assays and docking simulations to validate target interactions. | |
| Data Reconciliation | Apply meta-analysis and DoE to resolve contradictions. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
